molecular formula C17H26O9S B1681346 Tos-PEG5-CH2CO2H CAS No. 2028284-73-1

Tos-PEG5-CH2CO2H

Cat. No. B1681346
M. Wt: 406.4 g/mol
InChI Key: MTBIBZOLTXFDIU-UHFFFAOYSA-N
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Description

Tos-PEG5-CH2CO2H is a PEG derivative containing a tosyl group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Synthesis Analysis

The terminal carboxylic acid of Tos-PEG5-CH2CO2H can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of Tos-PEG5-CH2CO2H is C17H26O9S . It has a molecular weight of 406.5 g/mol .


Chemical Reactions Analysis

The tosyl group in Tos-PEG5-CH2CO2H is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .


Physical And Chemical Properties Analysis

Tos-PEG5-CH2CO2H has a molecular weight of 406.5 g/mol . It has a molecular formula of C17H26O9S .

Scientific Research Applications

Enhanced Anticancer Efficacy through PEGylation

PEGylation, the process of attaching polyethylene glycol (PEG) chains to another molecule, has been crucial in improving the bioavailability and efficacy of anticancer agents. For instance, alpha-tocopheryl succinate (TOS), when conjugated with PEG, exhibits enhanced anticancer activity by inducing apoptosis more effectively than TOS alone. This improvement is attributed to the increased ability of the conjugate to generate reactive oxygen species, suggesting the potential of PEGylated derivatives in cancer therapeutics without increasing cellular uptake (Hee-Jeong Youk et al., 2005).

Improving Drug and Gene Delivery

The application of PEGylation extends to enhancing the delivery efficiency of drugs and genes. Coating nanoparticles with PEG, a strategy known as PEGylation, shields the nanoparticle surface from aggregation and phagocytosis, thereby prolonging systemic circulation time. This approach has shown promise in overcoming biological barriers to efficient drug and gene delivery, highlighting the versatility of PEGylation in various administration modes, from gastrointestinal to ocular (J. S. Suk et al., 2016).

Addressing Solubility Challenges in Therapeutics

PEGylation has also been employed to improve the solubility of therapeutics in physiological media, a common challenge in drug development. By synthesizing amphiphilic block copolymers using reversible addition-fragmentation chain transfer polymerization (RAFT), researchers have created PEG-based nanovehicles that encapsulate and deliver hydrophobic molecules effectively. These nanovehicles exhibit enhanced cellular uptake and bioactivity, dependent on the molecular weight of PEG and the concentration of the hydrophobic block, demonstrating the critical role of PEGylation in enhancing the therapeutic potential of poorly soluble compounds (R. Palao-Suay et al., 2016).

Nanomaterial-Based Therapeutic Delivery

Innovative approaches have utilized PEGylated nanosheets for combined photothermal and photodynamic therapy. By modifying MoS2 nanosheets with PEG, researchers have developed a stable and non-toxic platform capable of loading photodynamic agents. The PEGylated MoS2 nanosheets facilitate enhanced cellular uptake of these agents, leading to significantly improved therapeutic efficacy through a synergistic combination of photothermal and photodynamic effects. This example underscores the potential of PEGylation in the development of multifunctional nanocarriers for targeted cancer treatment (Teng Liu et al., 2014).

Safety And Hazards

Tos-PEG5-CH2CO2H is not classified as a hazard .

Future Directions

Tos-PEG5-CH2CO2H, as a PEG derivative, has potential applications in drug delivery . Its hydrophilic PEG spacer, which increases solubility in aqueous media, and its tosyl group, which is a very good leaving group for nucleophilic substitution reactions, make it a promising candidate for future research and development .

properties

IUPAC Name

2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O9S/c1-15-2-4-16(5-3-15)27(20,21)26-13-12-24-9-8-22-6-7-23-10-11-25-14-17(18)19/h2-5H,6-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBIBZOLTXFDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801125376
Record name Acetic acid, 2-[2-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tos-PEG5-CH2CO2H

CAS RN

2028284-73-1
Record name Acetic acid, 2-[2-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2028284-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[2-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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